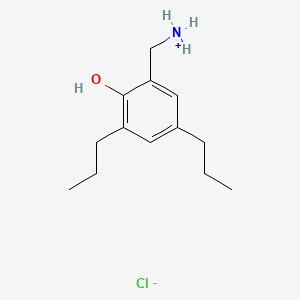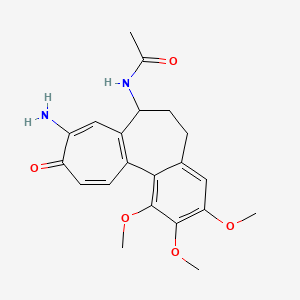
1-Piperidinepropanol, alpha-(4-biphenylyl)-beta-methyl-, hydrochloride, threo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperidinepropanol, alpha-(4-biphenylyl)-beta-methyl-, hydrochloride, threo- is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its distinct chemical characteristics.
Preparation Methods
The synthesis of 1-Piperidinepropanol, alpha-(4-biphenylyl)-beta-methyl-, hydrochloride, threo- involves several steps. The synthetic routes typically include the reaction of piperidine with a biphenyl derivative under specific conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound. Common reagents used in the synthesis include piperidine, biphenyl derivatives, and hydrochloric acid.
Chemical Reactions Analysis
1-Piperidinepropanol, alpha-(4-biphenylyl)-beta-methyl-, hydrochloride, threo- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Piperidinepropanol, alpha-(4-biphenylyl)-beta-methyl-, hydrochloride, threo- has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is used in the study of biological processes and pathways.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Piperidinepropanol, alpha-(4-biphenylyl)-beta-methyl-, hydrochloride, threo- involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
1-Piperidinepropanol, alpha-(4-biphenylyl)-beta-methyl-, hydrochloride, threo- can be compared with other similar compounds, such as:
alpha-(4-Biphenylyl)-1-piperidinepropanol hydrochloride: This compound has a similar structure but different functional groups.
alpha-(4’-Chloro-4-biphenylyl)-1-piperidinepropanol hydrochloride: This compound has a chlorine atom in place of a hydrogen atom in the biphenyl ring.
The uniqueness of 1-Piperidinepropanol, alpha-(4-biphenylyl)-beta-methyl-, hydrochloride, threo- lies in its specific structure and properties, which make it suitable for various scientific research applications.
Properties
CAS No. |
59401-32-0 |
|---|---|
Molecular Formula |
C21H28ClNO |
Molecular Weight |
345.9 g/mol |
IUPAC Name |
(1R,2S)-2-methyl-1-(4-phenylphenyl)-3-piperidin-1-ylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C21H27NO.ClH/c1-17(16-22-14-6-3-7-15-22)21(23)20-12-10-19(11-13-20)18-8-4-2-5-9-18;/h2,4-5,8-13,17,21,23H,3,6-7,14-16H2,1H3;1H/t17-,21+;/m0./s1 |
InChI Key |
HNSIPVOOVSKSPV-CQVJSGDESA-N |
Isomeric SMILES |
C[C@@H](CN1CCCCC1)[C@H](C2=CC=C(C=C2)C3=CC=CC=C3)O.Cl |
Canonical SMILES |
CC(CN1CCCCC1)C(C2=CC=C(C=C2)C3=CC=CC=C3)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


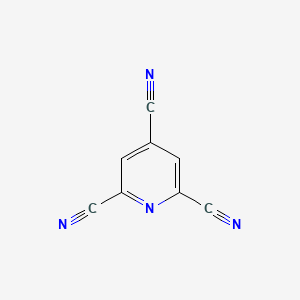


![(1R,2R)-(-)-1,2-Bis[(N-diphenylphosphino)amino]cyclohexane](/img/structure/B13760497.png)
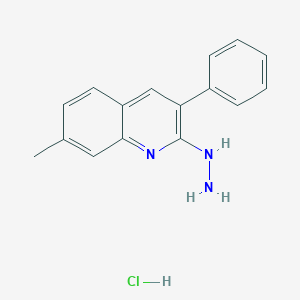
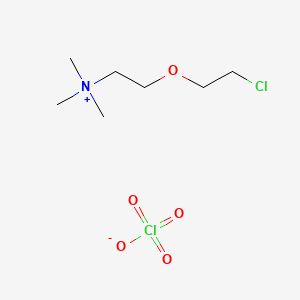
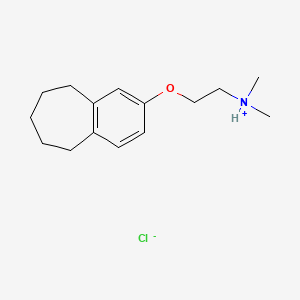
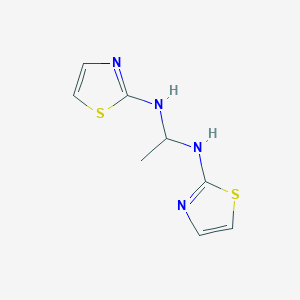
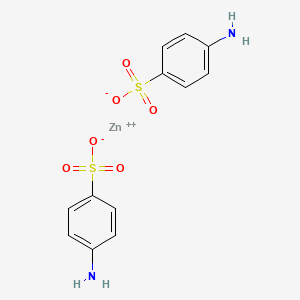
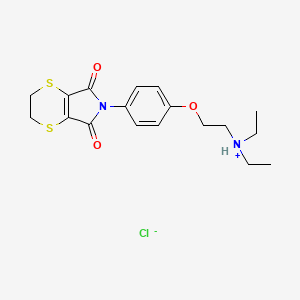

![N-[(Z)-(2-nitrophenyl)methylideneamino]aniline](/img/structure/B13760539.png)
